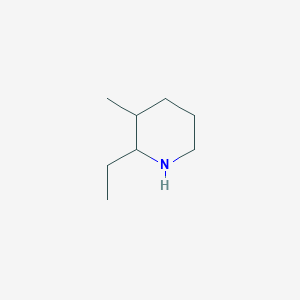
2-Ethyl-3-methylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-3-methylpiperidine is an organic compound belonging to the class of piperidines, which are six-membered heterocyclic amines containing one nitrogen atom. Piperidines are known for their significant roles in medicinal chemistry, synthetic chemistry, and bio-organic chemistry . The compound this compound is characterized by the presence of ethyl and methyl substituents on the piperidine ring, which can influence its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-3-methylpiperidine can be achieved through various methods. One common approach involves the alkylation of piperidine with ethyl and methyl halides under basic conditions. Another method includes the reductive amination of 2-ethyl-3-methylpyridine using hydrogen and a suitable catalyst .
Industrial Production Methods: Industrial production of this compound typically involves the hydrogenation of pyridine derivatives over a molybdenum disulfide catalyst. This method is efficient and scalable, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Ethyl-3-methylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids.
Reduction: Hydrogen gas with a metal catalyst such as palladium or platinum.
Substitution: Alkyl halides or acyl halides under basic conditions.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted piperidines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-3-methylpiperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Ethyl-3-methylpiperidine involves its interaction with various molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .
Vergleich Mit ähnlichen Verbindungen
Piperidine: The parent compound with no substituents.
2-Methylpiperidine: A similar compound with a methyl group at the 2-position.
3-Ethylpiperidine: A similar compound with an ethyl group at the 3-position.
Uniqueness: 2-Ethyl-3-methylpiperidine is unique due to the presence of both ethyl and methyl substituents, which can influence its chemical reactivity and biological activity. This dual substitution pattern can lead to distinct properties compared to other piperidine derivatives .
Eigenschaften
Molekularformel |
C8H17N |
|---|---|
Molekulargewicht |
127.23 g/mol |
IUPAC-Name |
2-ethyl-3-methylpiperidine |
InChI |
InChI=1S/C8H17N/c1-3-8-7(2)5-4-6-9-8/h7-9H,3-6H2,1-2H3 |
InChI-Schlüssel |
WEVYSVSXPOFSSX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1C(CCCN1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13088935.png)
![4-[3-(2-Methanethioylphenyl)propanoyl]benzonitrile](/img/structure/B13088936.png)

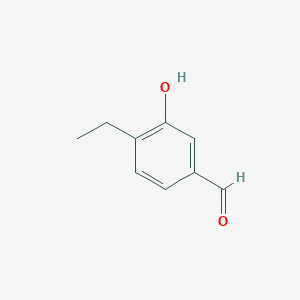
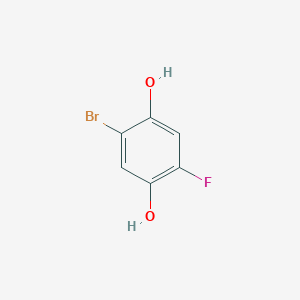
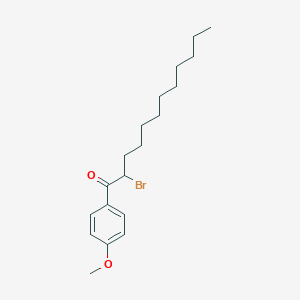



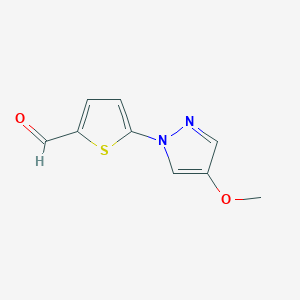
![Tert-butyl 5-bromospiro[indoline-3,3'-piperidine]-1'-carboxylate](/img/structure/B13088989.png)
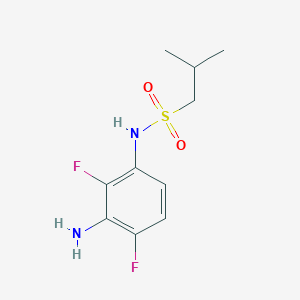
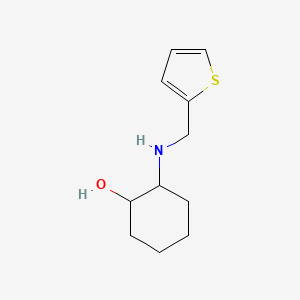
![1-Methoxy-2-[(2-methoxyphenyl)methylsulfonylmethyl]benzene](/img/structure/B13089015.png)
